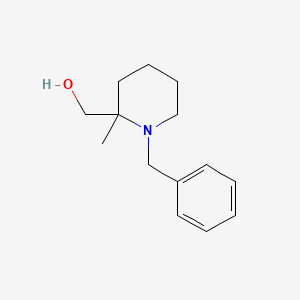

(1-Benzyl-2-methylpiperidin-2-yl)methanol

Description

(1-Benzyl-2-methylpiperidin-2-yl)methanol is a piperidine-derived compound featuring a benzyl group at the 1-position, a methyl group at the 2-position, and a hydroxymethyl moiety at the same 2-position. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition .

Properties

IUPAC Name |

(1-benzyl-2-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(12-16)9-5-6-10-15(14)11-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLESIGNGEUHSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-methylpiperidin-2-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Hydroxymethylation: The hydroxymethyl group can be introduced through a reduction reaction using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of (1-Benzyl-2-methylpiperidin-2-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-methylpiperidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride and a suitable base such as sodium hydroxide.

Major Products Formed

Oxidation: (1-Benzyl-2-methylpiperidin-2-yl)carboxylic acid.

Reduction: (1-Benzyl-2-methylpiperidin-2-yl)methanamine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(1-Benzyl-2-methylpiperidin-2-yl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methylpiperidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between (1-Benzyl-2-methylpiperidin-2-yl)methanol and analogous compounds:

Key Observations:

- Substitution Position: Unlike (1-Benzyl-2-methylpiperidin-2-yl)methanol, (R)-(1-Benzylpiperidin-3-yl)-methanamine () substitutes a methanamine group at the 3-position, altering hydrogen-bonding and basicity.

- Functional Group Variation: β-Benzyl-β-methyl-1-piperidineethanol hydrochloride () replaces the hydroxymethyl group with ethanol, reducing steric hindrance near the piperidine nitrogen.

Pharmacological and Physicochemical Properties

- Lipophilicity: The hydroxymethyl group in (1-Benzyl-2-methylpiperidin-2-yl)methanol increases hydrophilicity compared to the ethylamine derivative in .

- Salt Formation: Piperazine and ethanol derivatives () form hydrochloride salts, enhancing solubility for pharmaceutical formulations.

- Biological Activity : Piperidine derivatives with benzyl groups often exhibit CNS activity, but the methyl and hydroxymethyl substituents in the target compound may reduce blood-brain barrier permeability compared to simpler analogues .

Biological Activity

(1-Benzyl-2-methylpiperidin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (1-Benzyl-2-methylpiperidin-2-yl)methanol is characterized by its piperidine ring structure, which is known for conferring various biological activities. Its structure can be represented as follows:

Research indicates that compounds similar to (1-Benzyl-2-methylpiperidin-2-yl)methanol often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to various pharmacological effects, including analgesic and psychoactive properties.

1. Antitumor Activity

Studies have shown that derivatives of piperidine compounds exhibit significant antitumor activity. For instance, in vitro studies using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that certain piperidine derivatives could reduce cell viability by over 50% at specific concentrations .

2. Neurotransmitter Modulation

Compounds with similar structures have been found to modulate neurotransmitter levels, which may contribute to their psychoactive effects. For example, some studies indicate that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression and anxiety disorders.

3. Antinociceptive Effects

Research has indicated that piperidine derivatives can exhibit antinociceptive effects in animal models. These effects are often assessed through formalin tests or hot plate assays, where the latency to respond to painful stimuli is measured.

Case Study 1: Antitumor Efficacy

In a study conducted on various piperidine derivatives, it was found that a specific analog of (1-Benzyl-2-methylpiperidin-2-yl)methanol demonstrated a dose-dependent reduction in tumor growth in xenograft models. The compound was administered at doses of 20 mg/kg, resulting in significant tumor size reduction compared to controls .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study evaluated the effects of (1-Benzyl-2-methylpiperidin-2-yl)methanol on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin levels, suggesting potential applications in mood disorders .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.